molecular formula C12H11ClF2N2Si B14336930 1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline CAS No. 95970-58-4

1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline

Cat. No.: B14336930
CAS No.: 95970-58-4
M. Wt: 284.76 g/mol
InChI Key: IFSCLDWZRQVUQA-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline is a complex organosilicon compound It features a phenanthroline backbone, which is a heterocyclic aromatic organic compound, and a silyl group substituted with chlorine and difluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline typically involves the reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline with a chlorodifluorosilane reagent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a Lewis acid such as aluminum chloride (AlCl3).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols.

    Oxidation and Reduction: The phenanthroline moiety can participate in redox reactions, altering the oxidation state of the compound.

    Coordination Chemistry: The nitrogen atoms in the phenanthroline ring can coordinate with metal ions, forming complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Depending on the nucleophile, products can include silyl ethers, silyl amines, or other organosilicon derivatives.

    Oxidation/Reduction: Products vary based on the specific redox reaction but can include altered phenanthroline derivatives.

Scientific Research Applications

1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Materials Science:

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and as a precursor for other organosilicon compounds.

Mechanism of Action

The mechanism of action of 1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline largely depends on its application. In coordination chemistry, the nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can exhibit unique catalytic, electronic, or photophysical properties. In biological systems, the compound’s interaction with molecular targets would depend on its specific functionalization and the nature of the biological environment.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A simpler analog without the silyl group, widely used in coordination chemistry.

    1-[Chloro(difluoro)silyl]benzene: Similar silyl substitution but with a benzene ring instead of phenanthroline.

    1,2,3,4-Tetrahydro-1,10-phenanthroline: The parent compound without the silyl group.

Uniqueness

1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline is unique due to the combination of the phenanthroline backbone and the silyl group. This combination imparts distinct chemical reactivity and coordination properties, making it valuable for specialized applications in various fields of research and industry.

Properties

95970-58-4

Molecular Formula

C12H11ClF2N2Si

Molecular Weight

284.76 g/mol

IUPAC Name

chloro-(3,4-dihydro-2H-1,10-phenanthrolin-1-yl)-difluorosilane

InChI

InChI=1S/C12H11ClF2N2Si/c13-18(14,15)17-8-2-4-10-6-5-9-3-1-7-16-11(9)12(10)17/h1,3,5-7H,2,4,8H2

InChI Key

IFSCLDWZRQVUQA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(C=CC=N3)C=C2)N(C1)[Si](F)(F)Cl

Origin of Product

United States

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